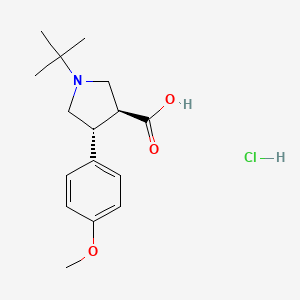
2-Hydroxy-2-methylpropanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methylpropanimidamide hydrochloride is a synthetic compound with the CAS Number: 3619-62-3 . It has a molecular weight of 138.6 and its linear formula is C4H11ClN2O . It is a solid substance and is stored at room temperature . This compound is a derivative of Vasopressin , a peptide hormone that regulates the body’s retention of water .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H11ClN2O . Unfortunately, the specific details about the molecular structure such as bond lengths, bond angles, and conformation are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 138.6 and its linear formula is C4H11ClN2O . It is stored at room temperature . The melting point is 280°C .Aplicaciones Científicas De Investigación
Introduction to 2-Hydroxy-2-methylpropanimidamide Hydrochloride
Role in Antiviral Research
One significant area of research related to compounds with similar structures to this compound involves their potential antiviral activities. For instance, studies on hydroxychloroquine, a compound with some similarity in hydroxy functionality, have explored its antiviral effects against SARS-CoV-2 in vitro. However, its efficacy in human clinical trials for COVID-19 remains controversial, highlighting the complex nature of translating in vitro antiviral activity to clinical success (Yao et al., 2020).
Environmental and Material Science Applications
In environmental and material science, compounds with functionalities related to this compound have been utilized in the development of adsorbents for pollution control. For example, nanoporous materials derived from polymers incorporating hydroxy components have shown exceptional efficacy in adsorbing dyes and pollutants from water, indicating the potential of hydroxy-functionalized compounds in environmental remediation technologies (Sharma et al., 2016).
Pharmacological and Therapeutic Research
In pharmacological research, the hydroxy and methyl groups present in compounds like this compound have been part of studies investigating new therapeutic agents. For instance, derivatives with hydroxy functionalities have been evaluated for their allosteric modulation of hemoglobin, potentially offering new avenues for treating conditions related to oxygen transport and delivery in the blood (Randad et al., 1991).
Chemical Synthesis and Catalysis
The chemical synthesis domain also sees the application of hydroxy-functionalized compounds, with studies demonstrating their roles as catalysts or reagents in facilitating various organic transformations. For instance, basic ionic liquids containing hydroxy groups have been utilized as efficient catalysts under ultrasound irradiation to promote the synthesis of oximes from aldehydes and ketones, showcasing the versatility of hydroxy-containing compounds in synthetic chemistry (Zang et al., 2009).
Safety and Hazards
The safety information for 2-Hydroxy-2-methylpropanimidamide hydrochloride indicates that it may cause skin and eye irritation . It may be harmful if swallowed or if it comes into contact with the skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Propiedades
IUPAC Name |
2-hydroxy-2-methylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-4(2,7)3(5)6;/h7H,1-2H3,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILSXICMPBNRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
![Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2723089.png)
![N-[(4-cyanophenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2723093.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2723094.png)
![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2723099.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea](/img/structure/B2723102.png)
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2723103.png)


